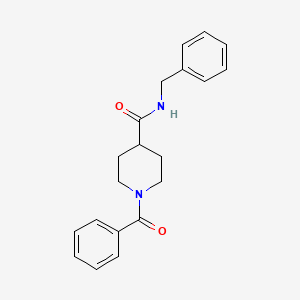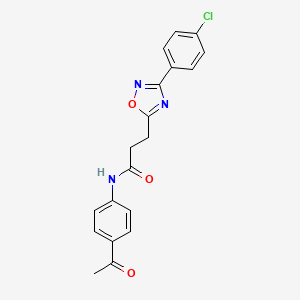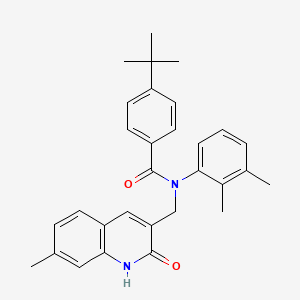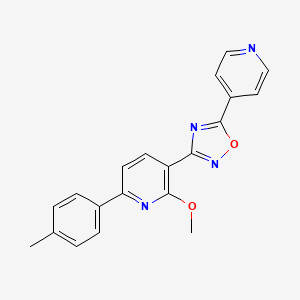
3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains an oxadiazole ring and two pyridine rings.
Mecanismo De Acción
The mechanism of action of 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been found to be non-toxic to healthy cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole in lab experiments is its potential application in various fields, including anti-cancer and anti-inflammatory research. Additionally, this compound has been found to be non-toxic to healthy cells. However, a limitation of using this compound is that its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the study of 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole. One potential direction is to further investigate its anti-cancer properties and explore its potential use as a cancer treatment. Another direction is to study the compound's anti-inflammatory properties and explore its potential use in treating inflammatory diseases. Additionally, further research can be done to better understand the compound's mechanism of action and to develop new derivatives with improved properties.
Métodos De Síntesis
The synthesis of 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole involves the condensation reaction between 2-amino-6-(p-tolyl)pyridine, 4-pyridinecarboxylic acid hydrazide, and dimethylformamide dimethyl acetal in the presence of phosphorus oxychloride. The resulting product is then purified through column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole has shown potential application in various scientific research fields. It has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, this compound has been studied for its potential use as a fluorescent probe for bioimaging.
Propiedades
IUPAC Name |
3-[2-methoxy-6-(4-methylphenyl)pyridin-3-yl]-5-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-13-3-5-14(6-4-13)17-8-7-16(20(22-17)25-2)18-23-19(26-24-18)15-9-11-21-12-10-15/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSYOHZPEKPMCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C4=CC=NC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7696500.png)
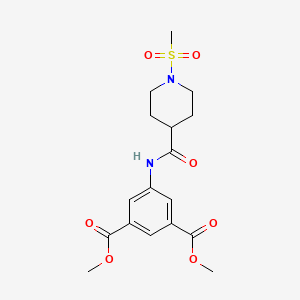
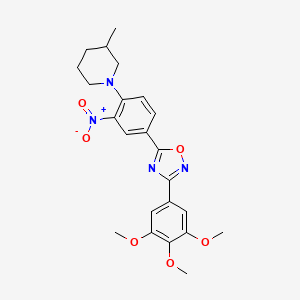

![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7696518.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7696522.png)
![2-[4-(butylsulfamoyl)-2-chlorophenoxy]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7696524.png)

![N-cycloheptyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7696531.png)
